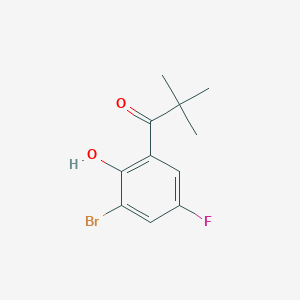
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a dimethylpropanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the bromination and fluorination of a hydroxyphenyl precursor. The reaction conditions often include the use of bromine and fluorine sources in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of bromine and fluorine atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
- 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
- 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one
Uniqueness
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a dimethylpropanone moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)10(15)7-4-6(13)5-8(12)9(7)14/h4-5,14H,1-3H3 |
InChI Key |
LPEIUKHIMPPNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















